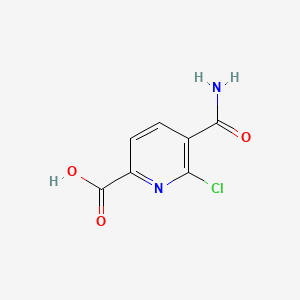

5-Carbamoyl-6-chloropicolinic acid

Description

Overview of Picolinic Acid Derivatives in Chemical Research

Picolinic acid derivatives are a class of heterocyclic compounds that have been the subject of extensive research due to their versatile chemical nature. pensoft.netnih.govredalyc.orgmdpi.com The presence of both a pyridine (B92270) ring and a carboxylic acid group allows for a wide range of chemical modifications, leading to a vast library of compounds with unique properties. pensoft.net Researchers have explored their use in coordination chemistry, where they act as bidentate ligands for various metal ions. wikipedia.orgredalyc.org Furthermore, their biological activities have been a key focus, with studies highlighting their potential in medicinal chemistry and agrochemistry. pensoft.netnih.gov The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of their steric and electronic properties, thereby influencing their reactivity and biological efficacy. pensoft.net

Historical Context and Evolution of Substituted Picolinic Acid Chemistry

The study of picolinic acid and its derivatives has a long history, with initial preparations involving the oxidation of α-picoline. orgsyn.org Over the years, synthetic methodologies have evolved significantly, allowing for the preparation of a wide array of substituted picolinic acids with greater efficiency and control. umsl.edu Early research often focused on the fundamental reactivity and properties of these compounds. However, with advancements in analytical techniques and a deeper understanding of structure-activity relationships, the focus has shifted towards the design and synthesis of derivatives with specific applications in mind. nih.gov The development of modern cross-coupling reactions, for instance, has revolutionized the synthesis of complex picolinic acid derivatives. umsl.edu

Significance of 5-Carbamoyl-6-chloropicolinic Acid as a Research Target

Among the numerous substituted picolinic acids, this compound has emerged as a compound of particular interest for researchers. The presence of a carbamoyl (B1232498) (-CONH2) group at the 5-position and a chloro (-Cl) group at the 6-position of the picolinic acid framework introduces specific electronic and steric features that make it a valuable building block in organic synthesis. These functional groups provide reactive sites for further chemical transformations, enabling the creation of more complex molecules. The interplay between the electron-withdrawing nature of the chlorine atom and the carbamoyl group influences the reactivity of the pyridine ring and the acidity of the carboxylic acid, making it an intriguing subject for academic and industrial research.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, characterization, and exploration of its reactivity. Researchers are interested in developing efficient and scalable synthetic routes to this compound. A key objective is to understand how the substituents on the pyridine ring influence its chemical properties and reactivity in various organic reactions. This includes studying its potential as a precursor for the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Chemical Properties and Synthesis of this compound

The synthesis of substituted picolinic acids can be achieved through various routes. For instance, the synthesis of 6-chloropicolinic acid can be accomplished from 2-chloro-6-trichloromethylpyridine. chemicalbook.com The introduction of a carbamoyl group can be a subsequent step. The chemical properties of this compound are dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The chlorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Below is a table summarizing some of the key properties of related compounds, providing a comparative context for this compound.

| Property | Picolinic Acid | 6-Chloropicolinic Acid |

| Molecular Formula | C6H5NO2 sigmaaldrich.com | C6H4ClNO2 nih.gov |

| Molar Mass | 123.11 g/mol sigmaaldrich.com | 157.55 g/mol nih.gov |

| Melting Point | 139-142 °C sigmaaldrich.com | 192-193 °C chemicalbook.com |

| Appearance | White solid wikipedia.org | White solid chemicalbook.com |

This table is for illustrative purposes and provides a general comparison.

Research Applications and Derivatives

The structural motifs present in this compound make it a valuable precursor in the synthesis of more complex molecules. For example, picolinic acid derivatives are key components in the development of novel herbicides. nih.gov The modification of the picolinic acid core has led to the discovery of compounds with enhanced herbicidal activity. nih.gov Furthermore, substituted picolinic acids have been investigated for their potential as inhibitors of various enzymes. google.com The specific substitution pattern of this compound offers a unique scaffold for the design of new biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-5-3(6(9)11)1-2-4(10-5)7(12)13/h1-2H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUYFFSRNZOALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855989 | |

| Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312772-66-9 | |

| Record name | 5-Carbamoyl-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Carbamoyl-6-chloropicolinic Acid

The creation of this compound, a molecule with the chemical formula C₇H₅ClN₂O₃, relies on established synthetic routes that are characterized by careful precursor selection and a sequence of key chemical reactions. biosynth.com

Precursor Chemistry and Starting Material Selection

The foundation of any successful synthesis lies in the judicious choice of starting materials. For this compound, the selection of precursors is critical to achieving the desired molecular architecture. Common starting points often involve derivatives of picolinic acid or substituted pyridines. researchgate.netscielo.br

One prevalent strategy begins with a suitably substituted picoline derivative, such as 6-chloro-2-picoline. This choice is strategic as it already incorporates the chlorine atom at the desired position on the pyridine (B92270) ring. google.comgoogle.com The methyl group at the 2-position then serves as a handle for subsequent oxidation to the carboxylic acid.

A table of common precursors and their strategic advantages is provided below:

| Starting Material | Key Features & Strategic Advantages |

| 6-Chloropicolinic acid | Already possesses the chloro and carboxylic acid functionalities. nih.gov |

| 2,6-Dichloropyridine | Provides a scaffold for selective functionalization at the 2 and 6 positions. |

| Picolinic acid N-oxide | The N-oxide group can direct nitration to the 4-position, a key step in introducing the carbamoyl (B1232498) precursor. umsl.edu |

| 6-chloro-3-fluoro-2-picoline | A precursor for creating related halogenated picolinic acids. google.com |

Key Reaction Sequences and Mechanistic Considerations

The transformation of precursors into this compound involves a series of well-defined reaction sequences. A common pathway involves the oxidation of a methyl group, nitration of the pyridine ring, reduction of the nitro group to an amine, and subsequent conversion of the amine to a carbamoyl group.

A plausible reaction sequence starting from 6-chloropicoline could be:

Oxidation: The methyl group of 6-chloropicoline is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation methods.

Nitration: The resulting 6-chloropicolinic acid is then nitrated to introduce a nitro group onto the pyridine ring. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Reduction: The nitro group is subsequently reduced to an amino group. This is typically accomplished using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation.

Carbamoylation: The final step involves the conversion of the amino group into a carbamoyl group. This can be achieved through various methods, including reaction with phosgene (B1210022) or its equivalents, followed by treatment with ammonia, or through more modern and safer carbamoylation reagents. acs.org

Mechanistically, the nitration step is an electrophilic aromatic substitution, where the position of the incoming nitro group is influenced by the electronic properties of the existing chloro and carboxyl groups. The subsequent reduction and carbamoylation steps proceed through well-established pathways for these functional group transformations.

Chlorination and Carbamoylation Strategies in Picolinic Acid Synthesis

The introduction of the chlorine atom and the carbamoyl group are pivotal steps in the synthesis of the target molecule.

Chlorination Strategies: Direct chlorination of the picolinic acid ring can be challenging due to the deactivating nature of the carboxylic acid group. Therefore, the chlorine atom is often introduced at an earlier stage of the synthesis, for example, by starting with a pre-chlorinated precursor like 6-chloropicoline. google.com In cases where chlorination of a picolinic acid derivative is necessary, specific reagents and conditions are employed to control the regioselectivity. For instance, the use of thionyl chloride can sometimes lead to chlorination of the pyridine ring, as has been observed in the synthesis of related picolinamide (B142947) derivatives. nih.gov Recent advancements have also explored photoredox and electrocatalytic methods for chlorination, offering potentially milder and more selective alternatives. mdpi.com

Carbamoylation Strategies: The formation of the carbamoyl group (–CONH₂) from an amino group can be achieved through several methods. A traditional approach involves the use of phosgene to form an isocyanate intermediate, which is then reacted with ammonia. However, due to the high toxicity of phosgene, alternative and safer carbamoylation reagents are often preferred. These can include carbamoylating agents like urea (B33335) or its derivatives, or the use of cyanates. organic-chemistry.org Photoinduced carbamoylation reactions have also emerged as a powerful tool, utilizing carbamoyl radicals generated from precursors like formamides or oxamic acids to functionalize heterocyclic compounds. rsc.org

Advanced Synthetic Strategies and Process Optimization

To enhance efficiency, yield, and sustainability, researchers are continuously developing advanced synthetic strategies and optimizing existing processes.

Regioselective Synthesis Approaches for Functional Group Introduction

Achieving the correct placement of functional groups on the pyridine ring is a significant challenge in the synthesis of polysubstituted pyridines like this compound. Regioselective synthesis aims to control the position of chemical reactions with high precision.

One approach involves the use of directing groups, which can steer incoming reagents to a specific position on the aromatic ring. For instance, an oxazoline (B21484) group at the 2-position of a pyridine can direct C-H amidation to the 3-position. whiterose.ac.uk While not directly applicable to the 5-position, this illustrates the principle of using directing groups to achieve regiocontrol.

Another strategy is to exploit the inherent electronic properties of the starting materials and intermediates. The choice of reaction conditions, such as the type of catalyst and solvent, can also significantly influence the regioselectivity of a reaction. researchgate.net For instance, the functionalization of quinolines, a related heterocyclic system, has seen extensive development in regioselective C-H activation methods. mdpi.com

Catalytic Systems and Their Role in Enhanced Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

In the context of picolinic acid synthesis, various catalytic systems have been explored. For instance, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the synthesis of picolinic acid derivatives, offering advantages such as easy separation and reusability. researchgate.net Copper-based catalysts have been employed in the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, showcasing the utility of metal catalysis in complex molecule synthesis. nih.gov

For the specific transformations involved in the synthesis of this compound, catalytic systems can be applied to several steps:

Oxidation: Catalytic oxidation methods can offer a greener alternative to stoichiometric oxidizing agents.

C-H Functionalization: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are instrumental in C-H activation/functionalization reactions, which could potentially be used to introduce the carbamoyl group or its precursor directly onto the pyridine ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which could be employed to build the substituted pyridine core.

The development of novel catalytic systems, including those based on earth-abundant metals and photocatalysis, continues to be an active area of research with the potential to significantly improve the synthesis of complex molecules like this compound. acs.orgorganic-chemistry.orgnih.gov

Methodologies for Improved Yield and Purity in Production

The efficient synthesis of this compound is a critical aspect of its utility. While specific proprietary methods for its production are not extensively detailed in publicly available literature, general principles of organic synthesis can be applied to optimize its yield and purity. Key considerations include the careful selection of starting materials, reaction conditions, and purification techniques.

Key Optimization Strategies:

Reaction Condition Control: Temperature, pressure, reaction time, and the choice of solvent and catalyst are crucial parameters that must be finely tuned. For instance, in related picolinic acid syntheses, precise temperature control can prevent unwanted side reactions such as decarboxylation or the formation of isomers.

Stoichiometry: The molar ratios of reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize waste.

Purification Techniques: Post-synthesis purification is essential for achieving high purity. Common methods include:

Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for obtaining high-purity crystals with a good recovery rate.

Chromatography: Column chromatography can be employed to separate the desired product from impurities with similar solubility profiles.

pH Adjustment: The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen allow for purification through pH-mediated precipitation or extraction.

Scale-Up Considerations and Industrial Process Chemistry

Transitioning the synthesis of this compound from a laboratory scale to an industrial process introduces a new set of challenges and considerations. The primary goals of industrial process chemistry are to ensure safety, cost-effectiveness, and consistency in product quality on a large scale.

Core Industrial Process Considerations:

| Consideration | Description |

| Process Safety | A thorough hazard evaluation of all chemicals and reaction steps is necessary. This includes assessing thermal stability, potential for runaway reactions, and the safe handling of any toxic or corrosive materials. |

| Cost of Goods (COGs) | The economic viability of the process is crucial. This involves sourcing cost-effective raw materials, optimizing reaction yields, minimizing waste, and using energy-efficient processes. |

| Equipment Selection | The choice of reactors, separation equipment, and drying technologies must be appropriate for the scale of production and the specific chemical properties of the materials involved. |

| Process Control | Implementing robust process analytical technology (PAT) to monitor key reaction parameters in real-time can ensure consistent product quality and allow for immediate corrective actions. |

| Waste Management | Developing an environmentally responsible and cost-effective strategy for managing and disposing of waste streams is a critical aspect of green industrial chemistry. |

| Regulatory Compliance | The entire manufacturing process must adhere to the regulations set forth by relevant authorities, such as Good Manufacturing Practices (GMP) if the final product is intended for pharmaceutical use. |

Derivatization Chemistry of this compound

The functional groups of this compound provide a rich platform for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives.

The carbamoyl group (-CONH2) can undergo several transformations to introduce new functionalities.

Dehydration to Nitriles: The carbamoyl group can be dehydrated to a cyano group (-CN) using dehydrating agents. This transformation can be a key step in the synthesis of various nitrogen-containing heterocycles.

Hofmann Rearrangement: This reaction can convert the carbamoyl group into an amino group (-NH2), providing a route to 5-amino-6-chloropicolinic acid derivatives.

N-Alkylation and N-Arylation: The nitrogen atom of the carbamoyl group can be alkylated or arylated, although this may require specific activating conditions.

The chlorinated pyridine ring is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Displacement of the Chlorine Atom: The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid and carbamoyl groups. It can be displaced by a variety of nucleophiles, including:

Alkoxides and Phenoxides: To form ether derivatives.

Amines: To introduce substituted amino groups.

Thiols: To generate thioether derivatives.

The carboxylic acid group is readily converted into a wide range of esters and amides, which is a common strategy in drug discovery to modify physicochemical properties.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst (Fischer esterification) or coupling agents yields the corresponding esters. The use of coupling reagents like TBTU, TATU, or COMU can facilitate esterification under mild conditions, even with sensitive alcohols.

Amidation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This transformation is typically achieved using peptide coupling reagents to activate the carboxylic acid.

Common Coupling Reagents for Amidation and Esterification:

| Reagent Class | Examples |

| Carbodiimides | DCC, EDC |

| Phosphonium Salts | BOP, PyBOP |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU |

The introduction of new aryl and heteroaryl moieties can significantly impact the biological activity of the resulting compounds. This is often achieved through cross-coupling reactions.

Suzuki Coupling: The chlorine atom on the pyridine ring can potentially be replaced by an aryl or heteroaryl group through a Suzuki cross-coupling reaction with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, or Sonogashira reactions, could also be employed to introduce different substituents at the 6-position, provided a suitable derivative of this compound is used (e.g., an iodo or triflate derivative).

Therefore, it is not possible to provide the detailed research findings and data tables for each specified subsection of the requested article while adhering to the strict requirement of focusing solely on "this compound."

To fulfill the user's request, access to proprietary research data or a publication that specifically characterizes this compound would be necessary. An article generated without this specific data would rely on speculation and data from analogous compounds, which would violate the core instructions of the prompt.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of a molecule. For 5-Carbamoyl-6-chloropicolinic acid, these calculations can reveal how the electron density is distributed across the molecule, which is crucial for understanding its chemical behavior.

Methodologies such as the B3LYP functional combined with a split-valence basis set like 6-311G(d,p) or APF-D/6-311++G(d,p) are commonly employed for geometry optimization and the calculation of electronic properties. nih.govrsc.org The optimized geometry provides the most stable three-dimensional arrangement of the atoms. From this, key electronic parameters can be derived.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap suggests higher reactivity.

Global reactivity descriptors, such as chemical potential, global hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. rsc.org These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, the electrophilicity index helps to quantify the molecule's capacity to accept electrons. Such quantum-chemical calculations have been successfully applied to various pyridine (B92270) carboxylic acid derivatives to understand their properties. rsc.orgnih.govcjsc.ac.cn

Table 1: Predicted Electronic and Reactivity Descriptors for this compound (Illustrative) Note: These values are illustrative and represent typical results expected from DFT calculations based on similar structures.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, kinetic stability |

| Chemical Potential (µ) | -4.85 eV | Escaping tendency of electrons |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 5.01 eV | Propensity to accept electrons |

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling techniques are essential for studying the complex non-covalent interactions that govern the structure and behavior of this compound, both within a single molecule and between multiple molecules.

Intramolecular Interactions: The structure of this compound, with its adjacent carboxylic acid and carbamoyl (B1232498) groups, is primed for significant intramolecular interactions. A strong intramolecular hydrogen bond is expected between the hydrogen of the carboxylic acid and the oxygen of the carbamoyl group. This type of interaction is known to stabilize the molecular conformation, leading to the formation of a planar quasi-ring structure. researchgate.netnih.govmdpi.com The presence and strength of such hydrogen bonds can be investigated using computational methods like the Atoms in Molecules (AIM) theory, which analyzes the electron density topology to locate bond critical points, and Natural Bond Orbital (NBO) analysis, which quantifies orbital interactions. researchgate.netnih.gov In similar systems, these intramolecular bonds are shown to be strengthened in polar environments. nih.gov

Intermolecular Interactions: The way molecules of this compound interact with each other is critical for understanding its solid-state properties. Molecules rich in hydrogen bond donors (the carboxylic acid and amide protons) and acceptors (the carbonyl oxygens and pyridine nitrogen) typically form highly organized supramolecular structures. mdpi.com It is common for carboxylic acids to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. mdpi.com

Table 2: Typical Interaction Energies for Non-Covalent Bonds in Pyridine Carboxylic Acid Systems (Illustrative) Note: These values are based on findings for structurally related compounds and represent the expected range of interaction energies.

| Interaction Type | Typical Energy (kcal/mol) | Primary Force Component(s) |

| O-H···O (Carboxylic Dimer) | -7.0 to -10.0 | Electrostatic, Induction |

| N-H···O (Amide-Carbonyl) | -4.0 to -6.0 | Electrostatic |

| C-H···O | -1.0 to -2.5 | Electrostatic, Dispersion |

| π-π Stacking | -2.0 to -5.0 | Dispersion |

| Halogen Bond (C-Cl···O) | -1.5 to -3.0 | Electrostatic, Dispersion |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chemrevlett.comnih.gov For a compound like this compound, QSAR can be a powerful tool for designing derivatives with enhanced biological efficacy.

The QSAR process begins with a dataset of structurally related compounds, in this case, derivatives of this compound, for which a specific biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally measured. For each compound, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic features (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a combination of these descriptors to the observed biological activity. chemrevlett.comchemrevlett.com A robust QSAR model must be rigorously validated to ensure its predictive power. Key statistical metrics for validation include:

R² (Coefficient of Determination): Measures how well the model fits the training data.

q² or Q² (Cross-validated R²): Assesses the model's internal predictability, often calculated using the leave-one-out (LOO) method. chemrevlett.com

Predictive R² (R²_pred): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.govbenthamdirect.com

Successful QSAR models have been developed for various classes of pyridine derivatives, demonstrating the utility of this approach. nih.govchemrevlett.comrsc.orgmdpi.com

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives Note: This table presents an example of a QSAR equation and its validation statistics, as would be generated in a typical study.

| Component | Description |

| QSAR Equation | pIC₅₀ = 0.45 * (LogP) - 1.20 * (LUMO) + 0.03 * (Molecular Surface Area) + 2.15 |

| Training Set Size (n) | 35 |

| R² | 0.89 |

| q² (LOO) | 0.78 |

| Test Set Size | 10 |

| Predictive R² | 0.81 |

Computational Design of Novel Derivatives with Predicted Reactivity

The ultimate goal of developing a validated QSAR model is to use it as a predictive tool for the rational design of new, more potent compounds. This in silico design process is a cornerstone of modern drug discovery, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.govnih.gov

Using the insights gained from a QSAR model, such as the hypothetical one described in section 4.3, chemists can strategically modify the parent structure of this compound. For example, if the model indicated that higher lipophilicity (LogP) and a lower LUMO energy correlate with better activity, new derivatives could be designed by:

Adding Lipophilic Groups: Introducing substituents like alkyl or aryl groups to increase the LogP value.

Introducing Electron-Withdrawing Groups: Adding substituents like nitro or cyano groups to the pyridine ring to lower the LUMO energy.

The molecular descriptors for these newly designed virtual compounds are then calculated, and their biological activity is predicted using the QSAR equation. This allows for the rapid screening of dozens or even hundreds of potential structures without any laboratory work. chemrevlett.comrsc.org

This design process is often complemented by other computational techniques. Molecular docking can be used to simulate how the designed derivatives bind to a specific biological target, such as an enzyme's active site. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, helping to validate the binding modes predicted by docking. nih.govmdpi.comnih.govrsc.org By combining QSAR, molecular docking, and MD simulations, a comprehensive computational workflow can effectively guide the development of novel derivatives with optimized activity.

Applications in Agrochemical Science

Role as a Key Intermediate in Agrochemical Synthesis

There is no available information in scientific literature or patents that identifies 5-Carbamoyl-6-chloropicolinic acid as a key intermediate in the synthesis of existing or developmental agrochemicals. Searches for its involvement in the manufacturing pathways of prominent picolinic acid herbicides such as picloram, clopyralid, aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl have not yielded any connection. While it is structurally related to compounds used in agrochemical synthesis, its specific role, if any, remains proprietary or unpublished.

Herbicidal Activity and Mechanisms in Plant Biochemistry

No studies detailing the herbicidal activity or the specific mechanisms of action for this compound have been published. The general herbicidal action of picolinic acids is well-understood, but without experimental data, the specific effects of the 5-carbamoyl and 6-chloro substitutions on this particular molecule's efficacy and mode of action can only be speculative.

Inhibition of Plant Metabolic Pathways and Enzyme Targets (e.g., Auxin-Signaling F-box Protein 5)

The scientific community has established that many picolinic acid herbicides function by mimicking the plant hormone auxin and binding to TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) proteins, such as Auxin-Signaling F-box Protein 5 (AFB5). This interaction leads to the degradation of Aux/IAA transcriptional repressors and subsequent overstimulation of auxin-responsive genes, causing uncontrolled growth and plant death. However, there are no specific studies that confirm or quantify the interaction of this compound with AFB5 or any other plant enzyme target.

Structure-Activity Relationships Governing Herbicidal Efficacy in Weeds

Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal efficacy of a chemical class. For picolinic acids, the nature and position of substituents on the pyridine (B92270) ring are known to significantly influence their biological activity. Nevertheless, no SAR studies that include or analyze the contribution of the 5-carbamoyl group in conjunction with a 6-chloro substituent, as seen in this compound, are available in the public domain.

Mechanisms of Herbicide Resistance in Target Plant Species

Mechanisms of resistance to synthetic auxin herbicides, including target-site mutations in the auxin receptors or enhanced metabolic detoxification, have been documented for several commercial products. However, in the absence of any reported herbicidal use or activity of this compound, there are consequently no reports of weed resistance to this specific compound.

Potential as a Component in Novel Crop Protection Formulations

The potential of a compound to be included in novel crop protection formulations is dependent on its biological activity, stability, and compatibility with other ingredients. With no data on the herbicidal efficacy or other biological activities of this compound, its potential as a component in new agrochemical products remains unknown.

Environmental Behavior and Degradation Pathways in Agroecosystems

Photodegradation Mechanisms and Products in Aquatic Environments

In aquatic environments, 5-Carbamoyl-6-chloropicolinic acid is susceptible to photo-initiated oxidative degradation. This process is a critical abiotic degradation pathway in aerobic outdoor settings exposed to light. The degradation is generally understood to occur in three main stages: initiation, propagation, and termination. The initiation step involves the breaking of chemical bonds within the molecule by light energy, which generates a free radical. For photo-initiation to take place, the molecule must contain chromophores that can absorb light.

Photodegradation can lead to the cleavage of bonds within the molecule, such as the ester bond if present, resulting in the formation of a carboxylic acid end group and a vinyl end group. Alternatively, radical formation can lead to the eventual creation of a carboxylic acid end group. Similar to other carbon-backbone polymers, this compound can undergo photo-induced autoxidation through radical reactions. This process primarily results in the scission of the molecule's chain.

Microbial Degradation and Biotransformation Pathways in Soil

Microbial activity in soil plays a significant role in the breakdown of this compound. Certain bacteria have been identified that can co-metabolize this compound. For instance, a strain identified as Achromobacter sp. f1, isolated from soil previously polluted with 4-chloronitrobenzene, has demonstrated the ability to degrade 5-chloro-2-picolinic acid when another carbon source, such as ethanol, is present. nih.gov This bacterium can completely break down concentrations of 50, 100, and 200 mg/L of 5-chloro-2-picolinic acid within 48, 60, and 72 hours, respectively. nih.gov

During this degradation process, chloride ions are released. The initial metabolic product of this breakdown has been identified as 6-hydroxy-5-chloro-2-picolinic acid through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analysis. nih.gov In mixed-culture systems with other bacteria, such as Cupriavidus sp. D4, the accumulation of 5-chloro-2-picolinic acid as a dead-end byproduct can be prevented. nih.gov The degradation of similar compounds by soil microorganisms often involves the liberation of carbon dioxide, indicating the breakdown of the aromatic ring structure. nih.gov

Abiotic Degradation Processes in Soil and Water

Abiotic degradation of this compound in soil and water involves processes that are not mediated by living organisms. A primary pathway for this degradation is photo-initiated oxidative degradation, particularly in aerobic environments. researchgate.net This process is initiated by the absorption of light, leading to the formation of free radicals and subsequent chain scission. researchgate.net

Hydrolysis is another relevant abiotic degradation pathway, especially for related compounds with ester linkages. This process involves the cleavage of chemical bonds by the addition of water. In the context of this compound, the stability of its various functional groups to hydrolysis under different pH and temperature conditions is a key factor in its environmental persistence.

Analytical Methodologies for Environmental Monitoring and Residue Analysis

To monitor the presence and concentration of this compound and its parent compounds in environmental and agricultural samples, various analytical methods have been developed and improved. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and widely used technique for this purpose. scirp.orgresearchgate.netbmuv.de

For the analysis of the related compound 6-chloropicolinic acid (6-CPA) in different crop matrices, a method involving extraction with 0.1 N sodium hydroxide (B78521) (NaOH) followed by cleanup using C18 or carbon solid-phase extraction (SPE) has been established. scirp.org The analysis is then performed by LC-MS/MS. scirp.org This method has been validated at concentrations of 0.050, 0.20, and 2.0 µg/g, with recoveries generally ranging from 70% to 90%. scirp.org The use of a more sensitive mass spectrometer can help to overcome matrix suppression effects, allowing for greater sample dilution. scirp.org

Another approach involves precolumn derivatization followed by gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) for the determination of nitrapyrin (B159567) and its metabolite, 6-CPA, in crops. researchgate.net In this method, samples are extracted with acidified acetonitrile (B52724) and then derivatized. researchgate.net

The table below summarizes the key parameters of a validated LC-MS/MS method for the analysis of 6-CPA in various crop matrices.

Table 1: LC-MS/MS Method Validation for 6-Chloropicolinic Acid in Crop Matrices

| Matrix | Validation Levels (µg/g) | Average Recovery (%) | Standard Deviation (%) |

| Various Crops | 0.050, 0.20, 2.0 | 70 - 90 | ≤ 10 |

| Spinach | 0.050, 0.20, 2.0 | ~66 | ≤ 10 |

| Mustard Greens | 0.050, 0.20, 2.0 | ~66 | ≤ 10 |

List of Chemical Compounds

Future Research Directions and Emerging Trends

Development of Next-Generation Derivatives with Enhanced Selectivity

The core structure of 5-Carbamoyl-6-chloropicolinic acid provides a versatile scaffold for the synthesis of new derivatives with improved properties. A significant area of future research will be the rational design and synthesis of next-generation analogues that exhibit enhanced selectivity for their intended biological targets. The introduction of fluorine substituents, for example, has been shown to modulate the chelation properties of picolinic acids, which can lead to greater binding affinity and selectivity for specific metalloenzymes. smolecule.com Research into fluorinated picolinic acid derivatives has demonstrated their potential to selectively inhibit matrix metalloproteinases (MMPs), with some showing preferential action on specific MMP subtypes. smolecule.com

Furthermore, the synthesis of picolinic acid derivatives as pendant arms in ligands for metal ion complexation is a promising avenue. researchgate.net These derivatives are integral in creating stable complexes with various metal ions, which has potential biomedical applications. researchgate.net The development of multi-step synthetic pathways, including palladium-catalyzed cross-coupling reactions, allows for the creation of a diverse library of picolinamide (B142947) derivatives. This approach enables the systematic exploration of structure-activity relationships to identify candidates with superior selectivity. For instance, derivatives of dipicolinic acid have been identified as potent and selective inhibitors of New Delhi metallo-beta-lactamase-1 (NDM-1).

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of new chemical entities, thereby accelerating the research process. For picolinic acid derivatives, machine learning models can be employed to aid in the development of new drug-like entities. iitk.ac.in

In-silico analysis and molecular docking studies are already being used to predict the interactions of picolinic acid derivatives with biological targets and to elucidate structural features necessary for their activity. researchgate.net For example, machine learning algorithms, such as XGBoost, have been used in quantitative structure-activity relationship (QSAR) modeling for picolinic acid derivatives. dntb.gov.ua Furthermore, AI, including reinforcement learning and deep learning, can be integrated into control systems to enhance decision-making and adaptability in complex applications. iitk.ac.in

Sustainable Synthesis and Green Chemistry Approaches in Production

The principles of green chemistry are increasingly influencing the production of chemical compounds, aiming to reduce waste and the use of hazardous substances. Future research on this compound will likely focus on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted synthesis is a notable green chemistry approach that has been applied to the production of picolinic acid derivatives, offering significant reductions in reaction times. smolecule.com The use of novel nanoporous heterogeneous catalysts in multi-component reactions for the synthesis of picolinate (B1231196) and picolinic acid derivatives represents another advancement in this area. researchgate.net These catalysts can be recycled for several consecutive rounds, contributing to the atom economy and high yield of the desired products. researchgate.net Additionally, the development of catalyst-free synthetic strategies and simple work-up procedures that are compatible with green chemistry principles are important features of modern synthetic methods. researchgate.net

Interdisciplinary Research with Plant Physiology and Crop Science

The potential herbicidal properties of picolinic acid derivatives open up avenues for interdisciplinary research with plant physiology and crop science. google.com Future studies could investigate the specific mode of action of this compound in plants, focusing on its ability to disrupt physiological and biochemical pathways. This could lead to the development of novel herbicides with new sites of action, which is crucial for managing herbicide-resistant weeds. google.com

Research in this area would involve examining the effects of the compound on various aspects of plant physiology, such as germination, growth, water use efficiency, and photosynthesis. google.com Understanding how picolinic acid derivatives interfere with plant metabolic and detoxification pathways could lead to the development of more effective and selective crop protection agents. google.com

Exploration of New Target-Specific Modes of Action in Non-Human Biological Systems

Beyond plant science, there is potential to explore new target-specific modes of action of this compound and its derivatives in other non-human biological systems. For instance, picolinic acid derivatives have been investigated as inhibitors of energy coupling factor (ECF) transporters, which are essential for nutrient uptake in some bacteria. rug.nl This suggests a potential application in the development of new antimicrobial agents with novel mechanisms of action.

The structural rigidity of the pyridine (B92270) ring and the reactive carboxylic acid group make picolinic acid a valuable starting point for synthesizing new therapeutic agents. Its derivatives have been explored for a range of biological activities, and future research could uncover new applications by screening for activity against a wider range of biological targets in various organisms.

Q & A

Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental design address these discrepancies?

- Methodological Answer : Perform a meta-analysis of existing literature to identify variability in IC50 values or selectivity profiles. Replicate key studies under standardized conditions (e.g., cell line provenance, assay buffers). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the structure-activity relationship (SAR) of this compound derivatives?

- Answer : Start with a pharmacophore model to identify critical functional groups. Synthesize analogs with systematic substitutions (e.g., halogen replacement, carbamoyl vs. urea groups). Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Answer : Adopt strict batch documentation (e.g., reagent lot numbers, humidity/temperature logs). Use certified reference standards for calibration . Publish detailed spectral data (NMR chemical shifts, LC-MS chromatograms) in supplemental materials. Collaborate with third-party labs for intervalidation studies .

Data Interpretation and Validation

Q. How can researchers resolve conflicting data on the solubility and stability of this compound in different solvents?

- Answer : Perform a controlled solubility study using the shake-flask method with UV-Vis quantification. Compare results with Hansen solubility parameters to identify solvent compatibility. For stability, use Arrhenius plots to extrapolate shelf-life under storage conditions. Address discrepancies by verifying solvent purity (e.g., residual water in DMSO) .

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Account for batch effects via mixed-effects modeling. Open-source tools like R/Bioconductor provide reproducible workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.